molecular formula C23H20N2O3S B3014022 N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 900004-70-8

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B3014022
CAS No.: 900004-70-8
M. Wt: 404.48
InChI Key: XKUNPLJQVPKACY-UHFFFAOYSA-N
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Description

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic chemical compound offered for research and development purposes. Its molecular structure incorporates a 5-methoxy-1,3-benzothiazole unit, a privileged scaffold in medicinal chemistry known to contribute to diverse biological activities. Scientific literature indicates that compounds based on the benzothiazine and benzothiazole skeletons, to which this molecule is related, are of significant interest in pharmaceutical research. Structurally similar molecules have been investigated for a range of potential therapeutic applications, including as antiviral agents. For instance, certain N-substituted benzothiazine derivatives have been reported to exhibit anti-HIV-1 activity by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to the allosteric pocket of the viral enzyme . The design of this compound, featuring a benzyl and a phenoxyacetamide substitution, provides a versatile template for investigating structure-activity relationships (SAR), particularly in the exploration of enzyme inhibition and receptor binding studies. This product is intended for use in chemical and biological research in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-27-19-12-13-21-20(14-19)24-23(29-21)25(15-17-8-4-2-5-9-17)22(26)16-28-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUNPLJQVPKACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves multi-step synthetic routes. The synthesis begins with the formation of the benzothiazole core, followed by the introduction of the methoxy group at the 5-position. The benzyl group is then attached to the nitrogen atom, and finally, the phenoxyacetamide moiety is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been studied for its ability to inhibit the growth of various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed cytotoxic effects on human cancer cells, leading to apoptosis through the activation of caspase pathways .

Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its efficacy against a range of bacteria and fungi was evaluated in a study where it demonstrated significant inhibition of microbial growth at low concentrations. The mechanism appears to involve disruption of microbial cell membranes, which is a common action among benzothiazole derivatives .

Neuroprotective Effects
Another area of exploration is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Polymer Additives
In material science, this compound has been investigated as a potential additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties. A study highlighted its role in improving the thermal degradation temperature of polyvinyl chloride (PVC) composites, making them more suitable for high-temperature applications .

Nanocomposites
this compound has also been utilized in the development of nanocomposites. These materials exhibit improved electrical conductivity and mechanical strength due to the synergistic effects between the organic compound and inorganic nanoparticles .

Agricultural Chemistry

Pesticidal Activity
The compound has been explored for its pesticidal properties. Research indicates that it can effectively control pests such as aphids and beetles when used as a foliar spray. The mode of action involves interference with the insect's nervous system, leading to paralysis and death .

Herbicide Development
Additionally, there are ongoing studies into its potential as a herbicide. Initial trials suggest that it may inhibit the growth of certain weeds without affecting crop plants, making it a candidate for selective herbicide formulations .

Data Tables

Application Area Activity/Effect Reference
Medicinal ChemistryAnticancer activity
Antimicrobial properties
Neuroprotective effects
Material SciencePolymer additive for thermal stability
Nanocomposite development
Agricultural ChemistryPesticidal activity
Potential herbicide

Case Studies

  • Anticancer Activity Study : A recent investigation into the cytotoxic effects of benzothiazole derivatives revealed that this compound inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
  • Pesticidal Efficacy Trials : Field trials conducted with this compound demonstrated a significant reduction in pest populations in treated crops compared to untreated controls, indicating its potential utility in sustainable agriculture.
  • Polymer Stability Research : A comparative study on various polymer additives showed that incorporating this compound resulted in enhanced mechanical properties and thermal resistance, making it an attractive option for industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide with structurally related compounds:

Compound Name Substituents on Benzothiazole Aryl/Acetamide Modifications Key Features Reference
Target Compound 5-methoxy Benzyl, phenoxyacetamide High lipophilicity; potential H-bonding via methoxy and acetamide groups
MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-methoxy Pyridylmethyl, cyanobenzamide Suspected CYP51 inhibitor; no cytotoxicity in HEK 293/3T3 cells
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-methoxy Adamantyl-acetamide Bulky adamantyl group; crystal packing via H-bonds and S···S interactions
(R/S)-2-[(5-Methoxy-1,3-benzothiazol-2-yl)thio]propanoic acid 5-methoxy Thioether-propanoic acid Chiral center; carboxylic acid enhances solubility
9c () - 4-Bromophenyl-triazole-acetamide Bromine enhances halogen bonding; active in docking studies

Key Observations:

  • Functional Groups: Thioether linkages () or carboxylic acids increase solubility but may reduce membrane permeability compared to acetamide .

Computational and Crystallographic Insights

  • Docking Studies: Triazole analogs () exhibit binding to active sites via halogen (Br) and H-bonding interactions, whereas the target compound’s methoxy and phenoxy groups may engage in π-π stacking or polar contacts .
  • Crystal Packing: Adamantyl derivatives () form H-bonded dimers and ribbons, whereas the target compound’s less rigid structure may adopt varied conformations in solution .

Biological Activity

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound belonging to the benzothiazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring, a phenoxyacetamide moiety, and a benzyl group. Its molecular weight is approximately 335.4 g/mol, and it exhibits moderate solubility in organic solvents.

The primary mechanism of action for this compound involves its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often overactive in various cancers. The inhibition of STAT3 leads to decreased cell proliferation and increased apoptosis in cancer cells. This compound has shown efficacy against cell lines such as DU145 (prostate cancer) and MDA-MB-231 (breast cancer) by disrupting the Interleukin-6 (IL-6)/JAK/STAT3 signaling pathway .

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range against DU145 and MDA-MB-231 cells .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins. This effect was confirmed through flow cytometry analyses and caspase activity assays .
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating further .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains:

  • Gram-positive Bacteria : Exhibits selective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Mechanism : The antimicrobial effect is believed to be due to disruption of bacterial membrane integrity and interference with metabolic processes .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Line/OrganismIC50/EffectReference
AnticancerDU145 (Prostate Cancer)~5 µM
MDA-MB-231 (Breast Cancer)~4 µM
Apoptosis InductionDU145Increased caspase activity
AntimicrobialStaphylococcus aureusMIC = 8 μM
Enterococcus faecalisMIC = 8 μM

Case Studies

  • In Vivo Studies : A study evaluated the efficacy of this compound in mouse models bearing human tumor xenografts. Results indicated significant tumor growth inhibition compared to control groups, highlighting its potential as a therapeutic agent .
  • Combination Therapy : Research also explored the effects of combining this compound with other chemotherapeutics. The combination showed synergistic effects, enhancing overall anticancer efficacy while reducing side effects associated with higher doses of single agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. For example, benzothiazole precursors (e.g., 5-methoxy-1,3-benzothiazol-2-amine) are reacted with activated acetamide derivatives in chloroform under reflux (6–12 hours), using catalysts like imidazole derivatives to accelerate amide bond formation . Solvent selection (e.g., ethanol, DMF) and temperature control (60–100°C) are critical for yield optimization (typically 20–60%) .

Q. Which spectroscopic techniques are essential for structural validation, and how are discrepancies in data resolved?

  • Methodology :

  • 1H/13C NMR : Confirm proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon backbone .
  • IR Spectroscopy : Validate amide C=O stretches (~1668–1735 cm⁻¹) and benzothiazole C-S/C=N bonds (~1267–1472 cm⁻¹) .
  • Elemental Analysis : Verify purity by matching calculated vs. observed C/H/N/S percentages (e.g., ±0.3% tolerance) .
  • Resolution of Discrepancies : Cross-validate with mass spectrometry (e.g., ESI-MS) and compare retention times in HPLC against standards .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

  • Methodology :

  • In vitro assays : Screen for antimicrobial activity (MIC assays), enzyme inhibition (e.g., α-glucosidase, using acarbose as a control), or cytotoxicity (MTT assay on cancer cell lines) .
  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PDB entries) and correlate with experimental IC50 values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what software is used for refinement?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) .
  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) on a diffractometer.
  • Refinement : Process data with SHELXL (for small molecules) to refine anisotropic displacement parameters and hydrogen bonding networks. Triclinic P1 space groups are common for benzothiazole derivatives .
  • Visualization : Generate ORTEP diagrams (WinGX suite) to analyze dihedral angles and intermolecular interactions (e.g., C–H⋯O/S contacts) .

Q. How to address contradictory biological activity data across structural analogs?

  • Methodology :

  • SAR Analysis : Systematically vary substituents (e.g., halogen vs. methoxy groups on the benzothiazole ring) and compare IC50 values .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, highlighting variables like assay conditions (pH, temperature) or cell line heterogeneity .

Q. What strategies improve yield in challenging steps like benzothiazole-amide coupling?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yields by 15–20% using controlled microwave irradiation (100–150°C) .
  • Catalyst Screening : Test imidazole, DMAP, or Pd-based catalysts to optimize coupling efficiency .

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